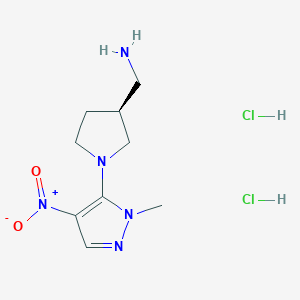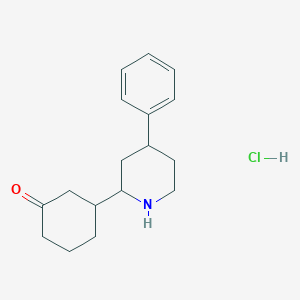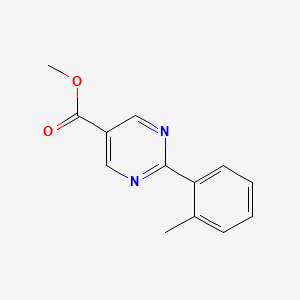
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate typically involves the reaction of o-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(o-tolyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, carboxylic acids, alcohols, and amines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Methyl 2-(o-tolyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular pathways and targets depend on the specific application and context of use.
Similar Compounds:
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
methyl 2-(2-methylphenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-3-4-6-11(9)12-14-7-10(8-15-12)13(16)17-2/h3-8H,1-2H3 |
Clé InChI |
ANFGTERFWVIGAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


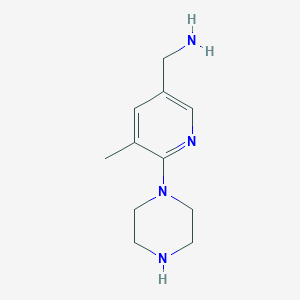

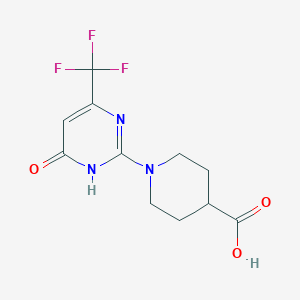
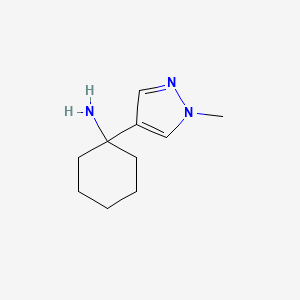
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
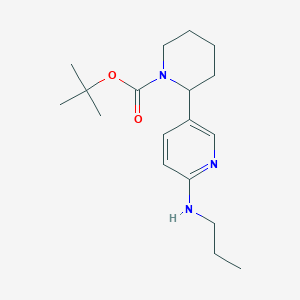

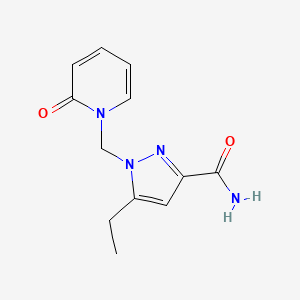


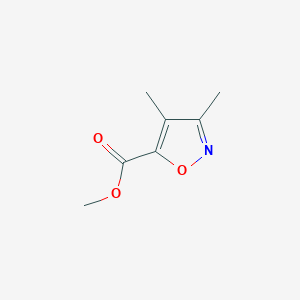
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
